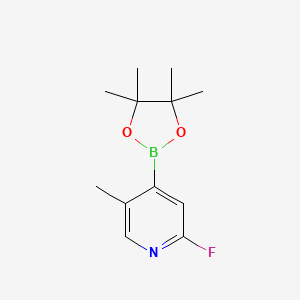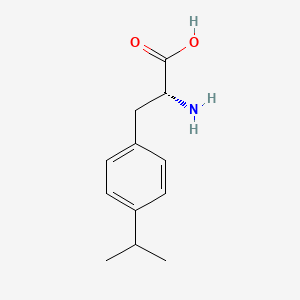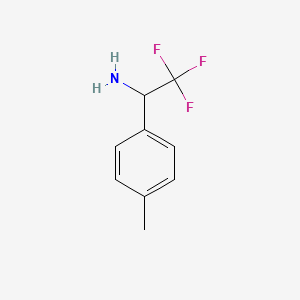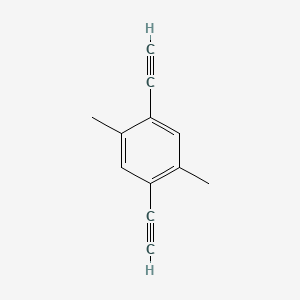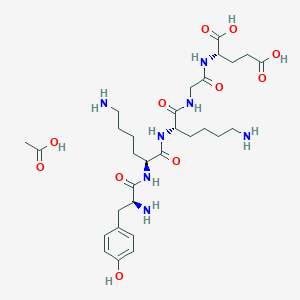
Tyr-lys-lys-gly-glu
Vue d'ensemble
Description
The compound “Tyr-lys-lys-gly-glu” is a peptide composed of five amino acids: tyrosine, lysine, lysine, glycine, and glutamic acid. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This particular peptide sequence is notable for its potential biological activities and applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “Tyr-lys-lys-gly-glu” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The carboxyl group of the first amino acid (tyrosine) is attached to a solid resin.
Deprotection: The amino group of the attached amino acid is deprotected to allow for the addition of the next amino acid.
Coupling: The next amino acid (lysine) is activated and coupled to the deprotected amino group of the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (lysine, glycine, and glutamic acid) until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the same principles as SPPS. These machines can produce large quantities of peptides with high purity and efficiency. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, where the peptide is synthesized in solution rather than on a solid support.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “Tyr-lys-lys-gly-glu” can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.
Major Products Formed
Oxidation: Dityrosine, oxidized lysine derivatives.
Reduction: Free thiols from disulfide bond reduction.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
Peptides like “Tyr-lys-lys-gly-glu” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide synthesis, structure, and reactivity.
Biology: Investigated for their roles in cellular signaling, enzyme inhibition, and receptor binding.
Medicine: Potential therapeutic agents for various diseases, including cancer, infectious diseases, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs, diagnostics, and biomaterials.
Mécanisme D'action
The mechanism of action of “Tyr-lys-lys-gly-glu” depends on its specific biological activity. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit signaling pathways, modulate enzyme activity, or alter protein-protein interactions. The exact molecular targets and pathways involved would depend on the specific context and application of the peptide.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tyr-gly-gly-phe-met: Another peptide with a similar sequence but different biological activity.
Lys-lys-gly-glu: A shorter peptide lacking the tyrosine residue.
Gly-glu-lys-lys-tyr: A peptide with the same amino acids but in a different order.
Uniqueness
The uniqueness of “Tyr-lys-lys-gly-glu” lies in its specific sequence and the resulting biological activity. The presence of two lysine residues may confer unique properties related to charge and binding affinity, while the tyrosine and glutamic acid residues may contribute to specific interactions with molecular targets.
Propriétés
IUPAC Name |
acetic acid;(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]pentanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N7O9.C2H4O2/c29-13-3-1-5-20(26(41)32-16-23(37)33-22(28(43)44)11-12-24(38)39)35-27(42)21(6-2-4-14-30)34-25(40)19(31)15-17-7-9-18(36)10-8-17;1-2(3)4/h7-10,19-22,36H,1-6,11-16,29-31H2,(H,32,41)(H,33,37)(H,34,40)(H,35,42)(H,38,39)(H,43,44);1H3,(H,3,4)/t19-,20-,21-,22-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPCDMTYCTXCEC-JZVQUOAUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49N7O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Trifluoromethylphenyl)-1-tosyl]methyl isocyanide](/img/structure/B3029682.png)
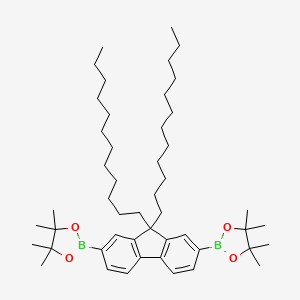
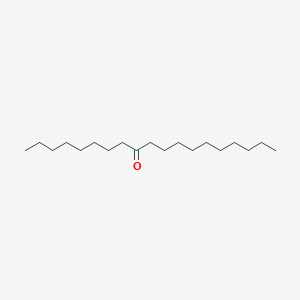
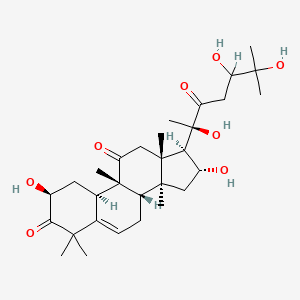
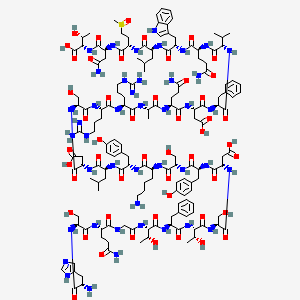
![3-(6-ethylsulfonylpyridin-3-yl)oxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)benzamide](/img/structure/B3029692.png)
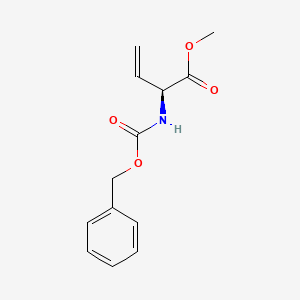
![Gal|A(1-3)[Neu5Ac|A(2-6)]GlcNAc-|A-pNP](/img/structure/B3029696.png)
